2-((3,4-dichlorophenyl)sulfonyl)acetonitrile
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-7-2-1-6(5-8(7)10)14(12,13)4-3-11/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMUOSSNHJVPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CC#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343400 | |
| Record name | [(3,4-Dichlorophenyl)sulfonyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98557-04-1 | |
| Record name | [(3,4-Dichlorophenyl)sulfonyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-((3,4-dichlorophenyl)sulfonyl)acetonitrile typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine or sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-((3,4-dichlorophenyl)sulfonyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Properties
Research has shown that derivatives of sulfonyl compounds, including 2-((3,4-dichlorophenyl)sulfonyl)acetonitrile, exhibit notable antibacterial activity. A study highlighted the compound's effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the inhibition of specific enzymes critical for bacterial survival.
Urease Inhibition
Another significant application is in the inhibition of urease, an enzyme linked to several pathological conditions, including kidney stones and gastric infections. Compounds similar to this compound have demonstrated promising urease inhibitory activity, making them potential candidates for therapeutic agents targeting these conditions .
Organic Synthesis
Reactivity in Cross-Coupling Reactions
The compound serves as a versatile intermediate in various organic synthesis reactions, particularly in Suzuki cross-coupling reactions. The sulfonyl group enhances the electrophilicity of the carbon atom adjacent to it, facilitating nucleophilic attack by aryl boron compounds . This property is exploited to synthesize complex aromatic compounds that are valuable in pharmaceuticals and agrochemicals.
Late-Stage Functionalization
In drug discovery, late-stage functionalization techniques are crucial for modifying existing drug-like molecules to improve their efficacy and selectivity. The presence of the sulfonyl group in this compound allows for selective derivatization, enabling chemists to enhance the pharmacological properties of lead compounds .
Material Science
Development of New Polymers
The compound's unique chemical properties make it suitable for developing new polymeric materials with enhanced characteristics. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, which are essential for various industrial applications .
Electrochemical Applications
Recent studies have explored the use of sulfonyl compounds in electrochemical applications, particularly as precursors for synthesizing conductive polymers. These materials have potential uses in batteries and supercapacitors due to their ability to facilitate electron transfer processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-((3,4-dichlorophenyl)sulfonyl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-((3,4-dichlorophenyl)sulfonyl)acetonitrile can be compared with other similar compounds, such as:
- 2-((3,4-dichlorophenyl)sulfonyl)ethanol
- 2-((3,4-dichlorophenyl)sulfonyl)acetone
- 2-((3,4-dichlorophenyl)sulfonyl)acetic acid
These compounds share the 3,4-dichlorophenylsulfonyl group but differ in their functional groups, leading to variations in their chemical properties and applications.
Biological Activity
Overview
2-((3,4-dichlorophenyl)sulfonyl)acetonitrile, also known by its CAS number 98557-04-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a dichlorophenyl moiety and an acetonitrile functional group. This unique structure is significant for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can form covalent bonds with thiol groups in proteins, which may modulate enzyme activities and signaling pathways. The compound's structure allows it to act as a potent inhibitor of certain enzymes involved in metabolic processes, potentially leading to therapeutic benefits in various diseases .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against several bacterial strains and cancer cell lines. The compound's mechanism involves the inhibition of key metabolic enzymes essential for the growth and survival of these pathogens and tumor cells .
Receptor Interactions
This compound has shown high affinity for various receptors. For instance, in studies involving receptor binding assays, the compound displayed significant affinity for serotonin receptors (5-HT2A and 5-HT6) with pK_i values ranging from 7.30 to 8.77. This suggests its potential as a therapeutic agent for conditions like depression and anxiety disorders .
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on human cancer cell lines, revealing that it inhibited cell proliferation significantly at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound had minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains, showcasing its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Receptor Affinity (pK_i) |
|---|---|---|---|
| This compound | <50 | <10 | 7.30 - 8.77 |
| Benzonitrile, 5-amino-2-(3,4-dichlorophenoxy) | >100 | >20 | Not specified |
| Other Sulfonamide Derivatives | Variable | Variable | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
